molecular formula C15H20BrNO4 B567278 (R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid CAS No. 1350734-63-2

(R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid

Número de catálogo: B567278
Número CAS: 1350734-63-2
Peso molecular: 358.232
Clave InChI: MDEDSOKOECEQFP-GFCCVEGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

®-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The presence of the bromophenyl group and the tert-butoxycarbonyl (Boc) protected amine makes it a versatile intermediate for various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, often an amino acid derivative.

    Boc Protection: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amine is then coupled with the bromophenyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production efficiently.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.

    Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Brominated quinones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C15H20BrNO4 and a molecular weight of 358.23 g/mol. The structure features a bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its reactivity and stability in synthetic pathways.

Synthesis of Unnatural Amino Acids

One of the primary applications of (R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid is in the synthesis of unnatural amino acids. The compound serves as a building block in the development of novel amino acids that can be incorporated into peptides and proteins. Its unique structure allows for modifications that enhance the biological activity or specificity of these molecules .

Case Study: Rhodium-Catalyzed Reactions

Research has demonstrated the efficiency of using this compound in rhodium-catalyzed conjugate addition reactions to synthesize unnatural amino acids. These reactions leverage the compound's ability to participate in various coupling processes, leading to high yields of desired products .

Drug Development and Therapeutics

The compound's structural features make it a candidate for drug development, particularly in designing inhibitors targeting specific biological pathways.

Case Study: GABA Transporter Inhibitors

Recent studies have explored the design of multifunctional ligands targeting GABA transporters, where derivatives of this compound were evaluated for their inhibitory effects. Such compounds are being investigated for their potential in treating neurological disorders by modulating neurotransmitter levels .

Proteolysis-Targeting Chimeras (PROTACs)

Another significant application is in the field of targeted protein degradation using PROTAC technology. This approach utilizes bifunctional molecules that can recruit E3 ligases to target specific proteins for degradation, offering a novel therapeutic strategy against various diseases.

Case Study: Covalent PROTACs

In recent research, this compound was incorporated into PROTAC designs aimed at degrading proteins involved in cancer progression. The study highlighted how modifications to the compound could enhance its efficacy and selectivity towards target proteins, paving the way for new cancer therapies .

Bioconjugation Applications

The compound also finds applications in bioconjugation strategies, where it can be used to attach biomolecules to surfaces or other compounds, facilitating the development of biosensors and drug delivery systems.

Case Study: Peptide Conjugates

Research indicates that using this compound as a linker in peptide conjugates can improve stability and bioavailability. This application is particularly relevant in developing therapeutic peptides with enhanced pharmacokinetic properties .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Synthesis of Unnatural Amino AcidsBuilding block for novel amino acids used in peptidesEfficient synthesis via rhodium-catalyzed reactions
Drug DevelopmentCandidate for inhibitors targeting biological pathwaysInhibitors for GABA transporters explored
PROTAC TechnologyUsed in targeted protein degradation strategiesEnhancements in efficacy for cancer therapies
BioconjugationAttachment of biomolecules for biosensors and drug delivery systemsImproved stability and bioavailability in peptide conjugates

Mecanismo De Acción

The mechanism of action of ®-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group can enhance binding affinity to certain biological targets, while the Boc-protected amine can be deprotected to reveal a reactive amine group for further interactions.

Comparación Con Compuestos Similares

Similar Compounds

    ®-4-(3-Chlorophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure with a chlorine atom instead of bromine.

    ®-4-(3-Fluorophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure with a fluorine atom instead of bromine.

    ®-4-(3-Methylphenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in ®-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid imparts unique reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. Bromine’s larger size and higher electronegativity can influence the compound’s chemical behavior and interactions with biological targets.

This detailed article provides a comprehensive overview of ®-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid, also known as Boc-(R)-3-amino-4-(3-bromophenyl)butyric acid, is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₁₅H₂₀BrNO₄
  • Molecular Weight : 358.23 g/mol
  • CAS Number : 1350734-63-2
  • Purity : ≥98% in commercial preparations
PropertyValue
Molecular FormulaC₁₅H₂₀BrNO₄
Molecular Weight358.23 g/mol
CAS Number1350734-63-2
Purity≥98%

The biological activity of this compound is largely attributed to its structural similarity to amino acids and its potential interaction with various biological pathways. Its bromophenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Pharmacological Effects

Research indicates that this compound may exhibit:

Case Studies and Research Findings

  • Antimicrobial Studies : A study on bromophenyl derivatives indicated that compounds with similar structures demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may share this property .
  • Antiparasitic Applications : Research on related compounds has shown effectiveness against Haemonchus contortus in sheep, highlighting the potential for this compound in veterinary applications .

Data Table of Biological Activity Studies

Study ReferenceCompound TestedBiological Activity ObservedNotes
Bromophenyl DerivativeAntibacterial activity against Gram-positive bacteriaSignificant inhibition observed
Monepantel (related compound)Efficacy against gastrointestinal nematodes in sheepHigh tolerance noted in treated animals
Various Amino AcidsPotential antiparasitic effectsSimilar structure suggests possible efficacy

Propiedades

IUPAC Name

(3R)-4-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEDSOKOECEQFP-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855758
Record name (3R)-4-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350734-63-2
Record name (3R)-4-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.